molecular formula C45H74O11 B12055404 Oligomycin A, Streptomyces

Oligomycin A, Streptomyces

Cat. No.: B12055404
M. Wt: 791.1 g/mol
InChI Key: MNULEGDCPYONBU-VVXVDZGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on mitochondrial ATP synthase, making it a valuable tool in biochemical research. The compound has a complex structure, characterized by a 26-membered lactone ring with multiple hydroxyl groups and a spiroketal moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oligomycin A is primarily obtained through fermentation of Streptomyces species. The fermentation process involves culturing the bacteria under specific conditions that promote the production of oligomycin A. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of oligomycin A follows similar fermentation processes but on a larger scale. Optimization of culture conditions, such as nutrient composition, pH, and temperature, is crucial to maximize yield. Downstream processing involves extraction, purification, and crystallization to obtain high-purity oligomycin A .

Chemical Reactions Analysis

Types of Reactions: Oligomycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide yields 33-dehydrooligomycin A .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oligomycin A has a wide range of applications in scientific research:

Mechanism of Action

Oligomycin A exerts its effects by inhibiting the proton channel (F_O subunit) of ATP synthase. This inhibition prevents the phosphorylation of ADP to ATP, thereby disrupting the production of cellular energy. The binding of oligomycin A to the c-ring of ATP synthase blocks proton translocation, leading to a significant reduction in electron flow through the electron transport chain .

Comparison with Similar Compounds

  • Oligomycin B
  • Oligomycin C
  • Rutamycin B

Comparison: Oligomycin A, B, and C are chemically similar, with slight variations in their structures. All three compounds inhibit ATP synthase, but oligomycin A is often preferred in research due to its higher potency and specificity. Rutamycin B, another related macrolide, shares similar inhibitory properties but differs in its molecular structure .

Oligomycin A stands out due to its unique spiroketal moiety and its potent inhibitory effects on ATP synthase, making it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C45H74O11

Molecular Weight

791.1 g/mol

IUPAC Name

(4E,5'R,6R,7S,8R,10R,11R,12S,14S,15R,16S,18E,20E,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31+,32+,33-,34?,35?,36?,38+,40-,41?,42-,44+,45?/m1/s1

InChI Key

MNULEGDCPYONBU-VVXVDZGXSA-N

Isomeric SMILES

CCC\1CCC2[C@@H](C([C@H](C3(O2)CC[C@H](C(O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Origin of Product

United States

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